An In-Depth Technical Guide to 4-Isopropylidene-2-cyclohexen-1-one (CAS 19620-36-1)
An In-Depth Technical Guide to 4-Isopropylidene-2-cyclohexen-1-one (CAS 19620-36-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropylidene-2-cyclohexen-1-one is a fascinating molecular scaffold with significant potential in organic synthesis and medicinal chemistry. As a substituted cyclohexenone, it belongs to a class of compounds known for their diverse biological activities. This guide provides a comprehensive technical overview of 4-isopropylidene-2-cyclohexen-1-one, focusing on its synthesis, structural characterization, and potential applications. While experimental data for this specific exocyclic isomer is limited in readily available literature, this document will infer its properties and potential reactivity based on established chemical principles and data from its close structural relatives, particularly its endocyclic isomer, 4-isopropyl-2-cyclohexen-1-one.
Introduction: The Cyclohexenone Core and the Isopropylidene Moiety
The cyclohexenone framework is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. The inherent reactivity of the α,β-unsaturated ketone system, which can act as a Michael acceptor, allows these compounds to interact with various biological nucleophiles, thereby modulating cellular signaling pathways. This reactivity makes cyclohexenone derivatives attractive targets for drug discovery programs, with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.
4-Isopropylidene-2-cyclohexen-1-one is a specific derivative distinguished by an exocyclic double bond, which introduces unique steric and electronic properties compared to its more commonly studied endocyclic isomer, 4-isopropyl-2-cyclohexen-1-one. The positioning of this double bond can influence the molecule's conformational flexibility and its interaction with biological targets.
Physicochemical and Spectral Properties: An Inferential Analysis
Direct experimental data for 4-isopropylidene-2-cyclohexen-1-one is not widely published. However, we can predict its key characteristics based on its structure and by drawing parallels with its endocyclic isomer and other related compounds.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₉H₁₂O | Confirmed by structural analysis. |
| Molecular Weight | 136.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil | General property of similar cyclohexenones. |
| Boiling Point | Not available | Expected to be similar to related C9 cyclohexenones. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, ether, ethyl acetate). | Based on its nonpolar hydrocarbon structure with a polar ketone group. |
Spectral Characterization (Predicted)
The definitive identification of 4-isopropylidene-2-cyclohexen-1-one would rely on a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons of the cyclohexenone ring and the exocyclic double bond, as well as the allylic protons on the ring and the methyl protons of the isopropylidene group. The two methyl groups of the isopropylidene moiety would likely appear as distinct singlets due to their different spatial relationship to the cyclohexenone ring.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would be distinguished by signals for the carbonyl carbon (likely in the range of 190-200 ppm), the four carbons of the two double bonds (in the olefinic region, ~120-150 ppm), the sp³-hybridized ring carbons, and the two equivalent methyl carbons of the isopropylidene group.
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the α,β-unsaturated ketone carbonyl (C=O) stretch would be prominent, typically appearing around 1670-1690 cm⁻¹. Absorptions for C=C stretching would also be present in the 1600-1650 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 136.19. Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the cyclohexenone ring.
Synthesis Strategies: Accessing the Exocyclic Double Bond
The synthesis of 4-isopropylidene-2-cyclohexen-1-one presents a unique challenge in controlling the regioselectivity of the double bond placement. While the Robinson annulation is a powerful tool for constructing the cyclohexenone core, it typically leads to the thermodynamically more stable endocyclic double bond.[1][2][3][4] Therefore, alternative or modified strategies are required.
Isomerization of 4-Isopropyl-2-cyclohexen-1-one
One plausible route is the base-catalyzed isomerization of the readily available endocyclic isomer, 4-isopropyl-2-cyclohexen-1-one. The use of a strong, non-nucleophilic base could facilitate the deprotonation at the allylic position, leading to a conjugated system that could then be protonated to yield the exocyclic isomer. The equilibrium between the endo- and exocyclic forms would be a critical factor to control.
Conceptual Experimental Protocol: Base-Catalyzed Isomerization
Disclaimer: This is a theoretical protocol and requires experimental validation.
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Reactant Preparation: Dissolve 4-isopropyl-2-cyclohexen-1-one in an anhydrous, aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium tert-butoxide. The choice of base and temperature is crucial to favor kinetic control and prevent side reactions.
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Equilibration: Allow the reaction to stir at a controlled temperature for a specific duration to facilitate the formation of the thermodynamic or kinetic product. The progress of the isomerization should be monitored by a suitable analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC).
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Quenching: Quench the reaction by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
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Workup and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Purify the crude product by column chromatography on silica gel to isolate the 4-isopropylidene-2-cyclohexen-1-one.
Wittig-Type Olefination Reactions
A more direct approach to installing the exocyclic double bond would be through a Wittig reaction or a Horner-Wadsworth-Emmons modification.[5][6][7][8][9] This would involve the reaction of a suitable cyclohexenone precursor containing a carbonyl group at the 4-position with a phosphorus ylide derived from acetone.
Conceptual Synthetic Workflow: Wittig Reaction Approach
Caption: Conceptual workflow for the synthesis of 4-isopropylidene-2-cyclohexen-1-one via a Wittig reaction.
Chemical Reactivity and Synthetic Utility
The reactivity of 4-isopropylidene-2-cyclohexen-1-one is dictated by its two key functional groups: the α,β-unsaturated ketone and the exocyclic double bond.
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Michael Addition: The electrophilic β-carbon of the enone system is susceptible to conjugate addition by a wide range of nucleophiles. This reaction is a powerful tool for introducing substituents at the 3-position of the cyclohexenone ring.
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Reactions at the Carbonyl Group: The ketone carbonyl can undergo standard reactions such as reduction to an alcohol, Grignard addition, and reductive amination.
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Reactions of the Exocyclic Double Bond: The exocyclic double bond can undergo reactions such as hydrogenation, epoxidation, and dihydroxylation, providing a handle for further functionalization of the molecule.
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Diels-Alder Reactions: The conjugated diene system within the molecule could potentially participate as either the diene or dienophile component in Diels-Alder reactions, leading to the formation of complex polycyclic structures.
Logical Relationship of Reactive Sites
Sources
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- 9. 4-Isopropyl-2-cyclohexen-1-one, (R)-(-)- | C9H14O | CID 642520 - PubChem [pubchem.ncbi.nlm.nih.gov]
